
Phenol, isobutylenated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, isobutylenated is a chemical compound characterized by the presence of phenol and isobutylene groups. It is a colorless to light yellow liquid with high solubility and volatility, compatible with many organic solvents . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, isobutylenated can be synthesized through two primary methods:
Synthetic Reaction Method: This involves the reaction of phenol with isobutylene in the presence of a catalyst.
Modification Method: This method involves mixing synthesized phenol with isobutene and carrying out a modification reaction under appropriate conditions.
Industrial Production Methods: Industrial production typically follows the synthetic reaction method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenol, isobutylenated undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, isobutylenated has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to prevent oxidation of other chemical substances.
Biology: Employed in the study of cellular processes due to its ability to interact with biological molecules.
Medicine: Incorporated in pharmaceutical preparations for its antibacterial and disinfectant properties.
Industry: Utilized in the production of flame retardants for polyurethane foams.
Mechanism of Action
The mechanism of action of phenol, isobutylenated involves its interaction with free radicals and metal ions. It acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
33641-78-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |
InChI Key |
OVBJIGPDFPHEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


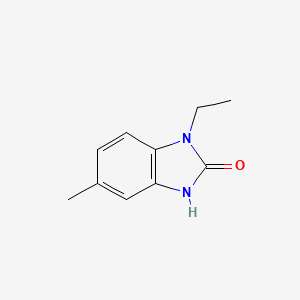
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
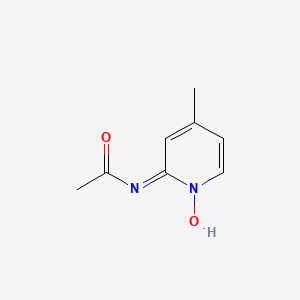
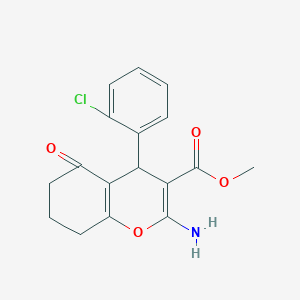
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
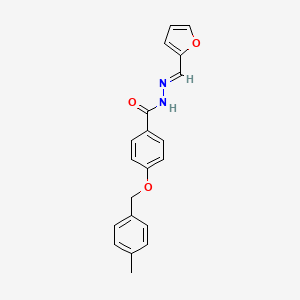
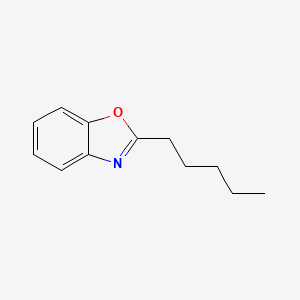
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)
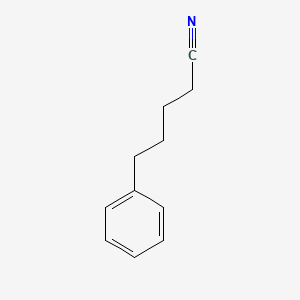




![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)
